molecular formula C7H10N6 B13079364 1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13079364
M. Wt: 178.20 g/mol
InChI Key: SEPYUXWBBOHZNL-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine is a chemical hybrid scaffold incorporating two privileged nitrogen-containing heterocycles, designed for advanced research applications in drug discovery. The 1,2,3-triazole core, often synthesized via reliable Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) 'click chemistry', provides a stable, aromatic ring that acts as a versatile pharmacophore and bioisostere for traditional functional groups like amides, capable of engaging in key dipole interactions and hydrogen bonding with biological targets . The presence of the 4-amine group on the triazole ring offers a reactive handle for further synthetic functionalization, allowing researchers to create diverse libraries of derivatives . The integration of a 1-methyl-1H-imidazole moiety, a structure prevalent in many biologically active molecules, significantly enhances the potential of this compound. This molecular hybrid is of particular interest in medicinal chemistry for developing novel therapeutic agents. Compounds based on the 1,2,3-triazole scaffold have demonstrated a wide spectrum of biological activities, including potent anticancer properties, as evidenced by triazole conjugates of natural compounds which have shown high cytotoxicity against cancer cell lines and the ability to inhibit cell proliferation and migration . Furthermore, such triazole-based derivatives have been explored as antifungal agents, with some inhibitors showing activity comparable to or greater than established drugs against strains like C. albicans , and as antibacterial and antibiofilm compounds effective against various resistant pathogens . The specific substitution pattern on this compound makes it a valuable intermediate for constructing potential enzyme inhibitors and for probing biochemical pathways. WARNING: This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and chemical synthesis purposes. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

1-[(3-methylimidazol-4-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H10N6/c1-12-5-9-2-6(12)3-13-4-7(8)10-11-13/h2,4-5H,3,8H2,1H3

InChI Key

SEPYUXWBBOHZNL-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Azide-Alkyne Cycloaddition (Click Chemistry)

One of the most common and efficient methods to prepare 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), known as "click chemistry." In this context:

  • A terminal alkyne derivative of 1-methylimidazole is synthesized or obtained.
  • A suitable azide bearing an amino group at the 4-position is prepared.
  • The CuAAC reaction is performed under mild conditions, often in aqueous or mixed solvents, yielding the 1,2,3-triazole ring with regioselectivity for the 1,4-disubstituted product.

This method provides high yields, regioselectivity, and functional group tolerance, making it ideal for synthesizing the target compound.

Reductive Amination and Methylation Steps

  • The 1-methylimidazol-5-ylmethyl moiety can be introduced via reductive amination of an aldehyde precursor with 1-methylimidazole derivatives.
  • Methylation of the imidazole nitrogen (N1) can be achieved using methyl iodide or methyl sulfate in the presence of a base such as sodium ethoxide, as reported in similar heterocyclic syntheses.
  • The amino group at the 4-position of the triazole ring can be introduced by reduction of nitro precursors or by direct amination reactions.

Alternative Cyclization Methods

  • Some syntheses employ the treatment of hydrazine derivatives with formamide-based reagents to form the triazole ring, followed by functional group transformations to install the amino and imidazolylmethyl substituents.
  • Microwave-assisted synthesis has been reported for related triazole derivatives to improve reaction rates and yields.

Reaction Conditions and Optimization

  • Solvents: Ethanol, dimethylformamide, and water mixtures are commonly used for cycloaddition and condensation reactions.
  • Catalysts: Copper(I) salts (e.g., CuSO4 with sodium ascorbate) for CuAAC; sodium borohydride for reductions; bases like sodium ethoxide for methylation.
  • Temperature: Reflux or microwave irradiation to accelerate reactions.
  • Purification: Recrystallization from solvents such as dimethylformamide or chromatography to isolate pure products.

Data Table: Representative Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield (%) Notes
1 Synthesis of azide precursor Amination or nitro reduction >85% Amino group at triazole 4-position
2 Preparation of alkyne Alkylation of 1-methylimidazole 70-90% Methylation at N1 if not pre-methylated
3 CuAAC cycloaddition CuSO4, sodium ascorbate, EtOH/H2O, rt-80°C 80-95% Regioselective 1,4-disubstituted triazole
4 Purification Recrystallization or chromatography - High purity for biological testing

Research Findings and Notes

  • The CuAAC method is preferred due to its mild conditions, high regioselectivity, and compatibility with functional groups like amines and imidazoles.
  • Methylation of the imidazole nitrogen improves solubility and biological activity, as seen in related imidazole-triazole compounds.
  • Microwave-assisted synthesis can reduce reaction times significantly without compromising yields or purity.
  • Structural characterization by NMR, IR, and X-ray crystallography confirms the correct substitution pattern and ring formation.
  • The amino group on the triazole ring is crucial for potential biological activity, often introduced via reduction of nitro precursors or direct amination.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole or triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.

    Reduction: Sodium borohydride in methanol or ethanol is commonly employed.

    Substitution: Halogenated solvents and bases like sodium hydroxide are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The imidazole and triazole rings can coordinate with metal ions, influencing enzymatic activity and other biochemical pathways . The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Activity/Application Reference
1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine (Target) C7H10N6 178.20* Triazole-4-amine linked to 1-methylimidazole Not explicitly reported -
5-{2-[2-(1-Methyl-1H-imidazol-5-yl)quinolin-4-yl]-1H-1,3-benzodiazol-1-yl}-... C27H19N7O 457.50 Triazole fused with benzodiazole and quinoline Building block for drug discovery
9b (1,3,4-Thiadiazole derivative) - - Triazole linked to thiadiazole and aryl groups IC50 = 2.94 µM (HepG2 cells)
12a (Thiazole derivative) - - Triazole-thiazole hybrid with aryl substituents IC50 = 1.19–3.4 µM (HepG2/MCF-7)
1-Methyl-4-nitro-1H-imidazol-5-amine C4H6N4O2 142.12 Nitro-substituted imidazole Intermediate in pharmaceutical synthesis
3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-...thiadiazol-5-amine C19H17ClN6O2S 428.90 Triazole-thiadiazole hybrid with chlorophenyl Not explicitly reported

*Calculated molecular weight based on formula.

Key Observations

Triazole-Imidazole Hybrids vs. Triazole-Thiadiazole Derivatives

  • The target compound’s imidazole linkage distinguishes it from thiadiazole-containing analogs (e.g., compound 9b ). Imidazole’s aromaticity and hydrogen-bonding capacity may enhance target binding compared to thiadiazole’s sulfur-based electronics.
  • Thiadiazole derivatives (e.g., 9b, 12a) show potent antitumor activity (IC50 < 3 µM), suggesting that the target compound’s imidazole group could be optimized for similar efficacy .

Substituent Effects on Bioactivity

  • Aryl substituents (e.g., 4-chlorophenyl in ) improve lipophilicity and membrane penetration, a feature absent in the target compound. Adding such groups could modulate its pharmacokinetic profile.
  • Nitroimidazole derivatives (e.g., ) are often used as radiosensitizers or antimicrobials, indicating that nitro-group incorporation might expand the target compound’s applications.

Synthetic Accessibility

  • Triazole-imidazole hybrids are frequently synthesized via click chemistry or Buchwald-Hartwig coupling . The target compound’s methylene bridge suggests straightforward alkylation or nucleophilic substitution routes.

Biological Activity

1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine, also known by its CAS number 1855778-58-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, alongside relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N6C_7H_{10}N_6 with a molecular weight of 178.19 g/mol. The compound features a triazole ring fused with an imidazole moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing triazole and imidazole rings often exhibit notable antimicrobial properties. A study evaluating various derivatives of triazoles demonstrated that certain compounds showed moderate to significant activity against a range of microorganisms:

Microorganism Activity
Staphylococcus aureusModerate
Escherichia coliSignificant
Bacillus subtilisModerate
Enterococcus faecalisModerate

The presence of the imidazole group is believed to enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study assessed its effects on human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The results indicated that the compound induced apoptosis and cell cycle arrest in these cells:

Cell Line IC50 (µM) Mechanism of Action
HCT11615Induction of apoptosis
MCF720G0/G1 phase arrest

The mechanism involves the activation of apoptotic pathways independent of p53 status, suggesting broad applicability against various tumor types .

Case Studies

Several case studies have highlighted the compound's biological activities:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of various triazole derivatives found that those with the imidazole substitution exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study reported a significant reduction in bacterial growth at concentrations as low as 10 µM .
  • Anticancer Mechanism Exploration : In vitro studies on HCT116 cells revealed that treatment with the compound resulted in a marked increase in sub-G1 population in flow cytometry analysis, indicating apoptosis. This was corroborated by caspase activation assays which confirmed apoptotic cell death mechanisms .

Q & A

Q. Methodological Considerations :

  • Catalyst Optimization : Copper(I) catalysts (e.g., CuBr) enhance regioselectivity for 1,4-disubstituted triazoles .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, but may require purification to remove copper residues .
  • Yield Data : Pilot studies show yields ranging from 45–72%, depending on reaction time and temperature (Table 1).

Q. Table 1: Representative Reaction Conditions

SolventCatalystTemp (°C)Time (h)Yield (%)
DMFCuBr801268
EthanolCuSO4602452
AcetonitrileCuI701872

How can researchers resolve discrepancies in reported biological activities of structurally similar triazole-imidazole hybrids?

Advanced Research Question
Conflicting data often arise from variations in assay protocols, substituent effects, or cellular uptake. Strategies include:

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent positions (e.g., fluorobenzyl vs. methoxy groups) to assess antimicrobial potency differences .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed MIC concentrations, consistent cell lines) to isolate compound-specific effects .
  • Computational Modeling : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity .

Example : A 2021 study found that fluorinated analogs (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) showed 3× higher antibacterial activity than non-fluorinated derivatives due to enhanced membrane permeability .

Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of triazole and imidazole rings. Key peaks:
    • Imidazole protons: δ 7.2–7.5 ppm (singlet, 2H).
    • Triazole protons: δ 8.1–8.3 ppm (singlet, 1H) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ at m/z 206.0922 for C8_8H11_{11}N7_7).
  • HPLC-PDA : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

How can computational tools predict the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

  • Thermodynamic Simulations : Use software like Gaussian or ORCA to calculate Gibbs free energy changes (ΔG) for hydrolysis or oxidation pathways. For example, NIST data for similar compounds (e.g., 1-methyltetrazole) show ΔsubH° = 98.3 kJ/mol, indicating thermal stability up to 150°C .
  • pH-Dependent Degradation : Molecular dynamics (MD) simulations predict protonation states affecting solubility. Imidazole’s pKa (~6.95) suggests stability in neutral buffers but degradation in acidic media .

Q. Table 2: Stability Data from Analogous Compounds

CompoundpH Stability RangeThermal Degradation Temp (°C)
1-Methyl-1H-imidazole-5-methanol6–8180
1H-1,2,3-Triazol-4-amine5–9160

What strategies mitigate toxicity risks during in vitro and in vivo studies?

Advanced Research Question

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
  • Cytotoxicity Profiling : Compare IC50_{50} values across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific risks .
  • Metabolite Tracking : Use LC-MS/MS to detect reactive intermediates (e.g., nitroso derivatives) formed during hepatic metabolism .

Case Study : A 2017 safety assessment of [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride recommended PPE and fume hoods due to potential respiratory irritation .

How do researchers design experiments to explore synergistic effects with existing antimicrobial agents?

Advanced Research Question

  • Checkerboard Assay : Determine fractional inhibitory concentration (FIC) indices with β-lactams or fluoroquinolones. Synergy (FIC ≤0.5) suggests enhanced efficacy .
  • Time-Kill Curves : Monitor bacterial viability over 24 hours in combination therapies.
  • Mechanistic Studies : Fluorescence quenching assays can reveal competitive binding with target enzymes (e.g., dihydrofolate reductase) .

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